2-(3-Chloro-4-fluorophenyl)azetidine
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Overview
Description
2-(3-Chloro-4-fluorophenyl)azetidine is a compound belonging to the azetidine class, which is a four-membered nitrogen-containing heterocycle. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds like aziridines . The presence of the 3-chloro-4-fluorophenyl group further enhances its chemical properties, making it a valuable compound in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-fluorophenyl)azetidine typically involves the [2 + 2] annulation reaction. One common method includes the reaction of ethyl 2,3-butadienoate with cyclic ketimine in the presence of a catalyst like DABCO (1,4-diazabicyclo[2.2.2]octane) and a solvent such as 1,4-dioxane . The reaction is carried out under reflux conditions to yield the desired azetidine derivative in good yields.
Industrial Production Methods
Industrial production of azetidines, including this compound, often involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions are common practices to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-fluorophenyl)azetidine undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of the chloro and fluoro groups makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The azetidine ring can undergo oxidation and reduction reactions under appropriate conditions.
Ring-Opening Reactions: Due to the ring strain, azetidines are prone to ring-opening reactions, which can be catalyzed by acids or bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted azetidines, while ring-opening reactions can yield linear or branched amines .
Scientific Research Applications
2-(3-Chloro-4-fluorophenyl)azetidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-fluorophenyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily driven by the ring strain of the azetidine ring, which facilitates its interaction with various biological molecules. The presence of the chloro and fluoro groups enhances its binding affinity and specificity towards certain enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Azetidine: The parent compound with a four-membered nitrogen-containing ring.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain and reactivity.
Pyrrolidine: A five-membered nitrogen-containing ring with lower ring strain and different reactivity.
Uniqueness
2-(3-Chloro-4-fluorophenyl)azetidine is unique due to the presence of the 3-chloro-4-fluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
2-(3-chloro-4-fluorophenyl)azetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFN/c10-7-5-6(1-2-8(7)11)9-3-4-12-9/h1-2,5,9,12H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBWURXXWHHQPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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